molecular formula C6H4F2O2 B114447 5-Difluoromethyl 2-furancarboxaldehyde CAS No. 152932-57-5

5-Difluoromethyl 2-furancarboxaldehyde

Cat. No. B114447
M. Wt: 146.09 g/mol
InChI Key: UAGUYIZBWWVNRN-UHFFFAOYSA-N
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Description

5-Difluoromethyl 2-furancarboxaldehyde is a chemical compound with the molecular formula C6H4F2O2 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Safety And Hazards

The safety data sheet for a similar compound, 5-Methyl-2-furancarboxaldehyde, indicates that it is a combustible liquid that causes skin and eye irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-(difluoromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGUYIZBWWVNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Difluoromethyl 2-furancarboxaldehyde

Synthesis routes and methods I

Procedure details

A solution of 6.5 ml of DMSO (dimethyl sulfoxide) and 60 ml of methylene chloride was added at -60° C. under a nitrogen atmosphere to a solution of 3.84 ml of oxalyl chloride and 40 ml of methylene chloride. The reaction mixture was stirred at -60° C. and 3.6 g of 5-difluoromethyl,2-furanmethanol in solution in 30 ml of methylene chloride were added. The mixture was stirred for 2 hours at -60° C. and a solution of 16.1 ml of triethylamine and 30 ml of methylene chloride was added over 15 minutes. The reaction mixture was stirred for half an hour at -60° C., the temperature was allowed to rise to -20° C. The mixture was stirred for half an hour at this temperature and then poured into a solution of sodium dihydrogenphosphate and extracted with methylene chloride. The extract was dried and the 3.6 g of product were chromatographed on silica by eluting with an 8/2 hexane/ethyl acetate mixture to obtain after chromatography, 2.5 g of the desired product.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
16.1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution containing 6.5 cm3 of DMSO (dimethyl sulphoxide) and 60 cm3 of methylene chloride is added at -60° C. under a nitrogen atmosphere to a solution containing 3.84 cm3 of oxalyl chloride and 40 cm3 of methylene chloride. The reaction mixture is maintained under agitation at -60° C. and 3.6 g of 5-difluoromethyl 2-furanmethanol in solution in 30 cm3 of methylene chloride is added. Agitation takes place for 2 hours at -60° C. and a solution of 16.1 cm3 of triethylamine and 30 cm3 of methylene chloride is added over 15 minutes. The reaction mixture is maintained under agitation for half an hour at -60° C., then the temperature is allowed to rise to -20° C. and agitation is continued at this temperature for half an hour. It is poured into a solution of sodium acid phosphate, extracted with methylene chloride and dried. 3.6 g of product is obtained which is chromatographed on silica eluting with a hexane--ethyl-acetate mixture 8-2. After chromatography 2.5 g of desired product is obtained.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
16.1 mL
Type
solvent
Reaction Step Five

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